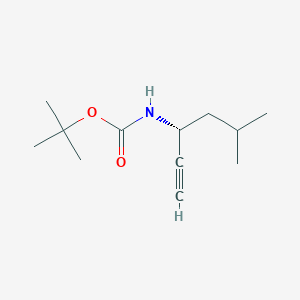
tert-Butyl (R)-(5-methylhex-1-yn-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(5-methylhex-1-yn-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, which is known for its bulky nature and stability, making it a valuable moiety in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5-methylhex-1-yn-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds under mild conditions and can be carried out in various solvents such as methylene chloride or chloroform. The general reaction scheme is as follows:
Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine or pyridine to form the Boc-protected amine.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl carbamates are used as protecting groups for amines. This allows for selective reactions to occur on other functional groups without interference from the amine.
Biology and Medicine: Carbamates have been studied for their potential use in drug development. They can act as enzyme inhibitors and have been explored for their potential in treating diseases such as Alzheimer’s .
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various pharmaceuticals and agrochemicals. They are also employed in the production of polymers and resins .
作用機序
The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate is a simple carbamate with a tert-butyl group, providing stability and steric hindrance.
- tert-Butyl N-phenylcarbamate features a phenyl group, which can introduce aromatic interactions and influence the compound’s reactivity.
- tert-Butyl N-methylcarbamate has a methyl group, making it less bulky compared to the tert-butyl group, which can affect its stability and reactivity.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-5-methylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m0/s1 |
InChIキー |
CMYNZXXEAUNNLO-JTQLQIEISA-N |
異性体SMILES |
CC(C)C[C@H](C#C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C#C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
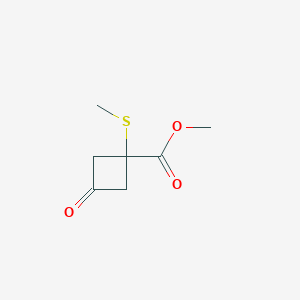

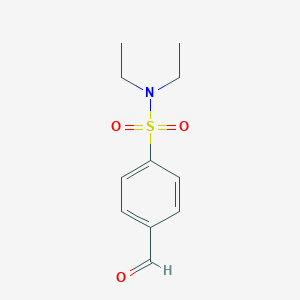

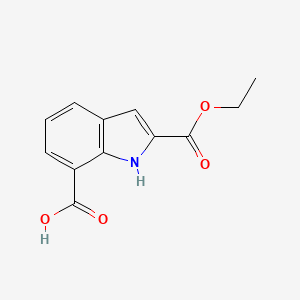
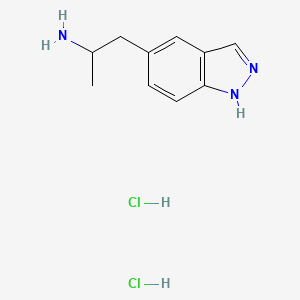
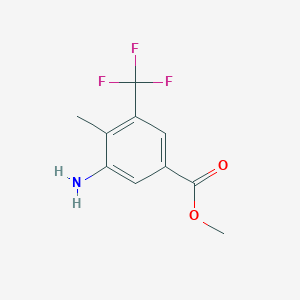
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
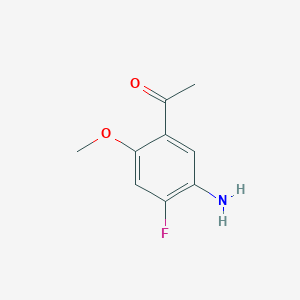
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
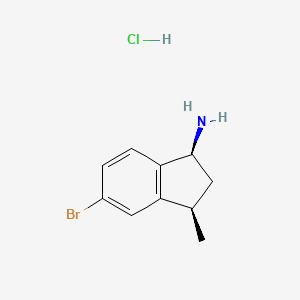
![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
